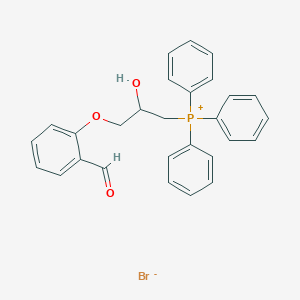

(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide

Description

(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide is a phosphonium salt featuring a triphenylphosphonium (TPP) group linked to a 2-hydroxypropyl chain substituted with a 2-formylphenoxy moiety. The TPP group is widely recognized for its mitochondrial-targeting properties due to its lipophilic cationic nature, enabling accumulation in the negatively charged mitochondrial matrix . The 2-formylphenoxy substituent introduces a reactive aldehyde group, which may facilitate further conjugation via Schiff base formation or nucleophilic addition reactions. This compound’s synthesis likely involves nucleophilic substitution or coupling reactions, with purification via HPLC using trifluoroacetic acid (TFA) and acetonitrile gradients, as seen in analogous TPP derivatives .

Properties

CAS No. |

16315-64-3 |

|---|---|

Molecular Formula |

C28H26BrO3P |

Molecular Weight |

521.4 g/mol |

IUPAC Name |

[3-(2-formylphenoxy)-2-hydroxypropyl]-triphenylphosphanium;bromide |

InChI |

InChI=1S/C28H26O3P.BrH/c29-20-23-12-10-11-19-28(23)31-21-24(30)22-32(25-13-4-1-5-14-25,26-15-6-2-7-16-26)27-17-8-3-9-18-27;/h1-20,24,30H,21-22H2;1H/q+1;/p-1 |

InChI Key |

OPICXSNFYYEYHQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC(COC2=CC=CC=C2C=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

| Compound | Role | Typical Source/Preparation |

|---|---|---|

| 2-Hydroxybenzaldehyde (o-formylphenol) | Provides the 2-formylphenoxy group | Commercially available or synthesized via formylation of phenol derivatives |

| Epichlorohydrin or Glycidol | Provides the 2-hydroxypropyl linker | Commercially available |

| Triphenylphosphine | Phosphonium salt precursor | Commercially available |

| Bromide source (e.g., HBr or alkyl bromide) | For quaternization | Commercially available |

Stepwise Synthesis

Step 1: Formation of 2-Formylphenoxy-2-hydroxypropyl Intermediate

- The 2-hydroxybenzaldehyde is reacted with epichlorohydrin or glycidol under basic conditions to form the 3-(2-formylphenoxy)-2-hydroxypropyl intermediate.

- The reaction typically proceeds via nucleophilic substitution of the phenolic hydroxyl group on the epoxide ring of epichlorohydrin, leading to ring opening and formation of the hydroxypropyl ether.

Step 2: Quaternization with Triphenylphosphine

- The intermediate is then reacted with triphenylphosphine to form the phosphonium salt.

- This step involves nucleophilic attack of the triphenylphosphine on the alkyl halide moiety (if epichlorohydrin was used, the chlorohydrin intermediate is converted to a bromide or directly reacted if a bromide is present).

- The reaction is typically performed in an aprotic solvent such as acetonitrile or tetrahydrofuran (THF), sometimes under reflux conditions to ensure completion.

- The product precipitates or can be isolated by solvent removal and recrystallization.

Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Hydroxybenzaldehyde + Epichlorohydrin | Base (e.g., K2CO3), solvent (acetone or ethanol), room temp to reflux, 4-12 h | 70-85 | Control of temperature critical to avoid side reactions |

| 2 | Intermediate + Triphenylphosphine + Bromide source | Solvent (acetonitrile or THF), reflux, 6-24 h | 65-80 | Purification by recrystallization improves purity |

Research Findings and Analytical Data

- NMR Spectroscopy: Proton and carbon NMR confirm the presence of the formyl group (aldehyde proton ~9-10 ppm), aromatic protons, hydroxypropyl signals, and triphenylphosphonium aromatic signals.

- Mass Spectrometry: Molecular ion peak consistent with C28H26BrO3P.

- Elemental Analysis: Matches calculated values for carbon, hydrogen, bromine, phosphorus, and oxygen.

- Purity: Typically >95% by HPLC or TLC.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 2-Hydroxybenzaldehyde, Epichlorohydrin, Triphenylphosphine, Bromide source |

| Key Reaction Types | Nucleophilic substitution, quaternization |

| Solvents | Acetone, ethanol, acetonitrile, tetrahydrofuran |

| Catalysts/Base | Potassium carbonate or similar bases |

| Temperature Range | Room temperature to reflux (25-80°C) |

| Reaction Time | 4-24 hours depending on step |

| Purification | Recrystallization from suitable solvents |

| Typical Yields | 65-85% per step |

| Analytical Techniques | NMR, MS, elemental analysis, HPLC |

Additional Notes

- The quaternization step is sensitive to moisture; anhydrous conditions improve yields.

- The aldehyde group is prone to oxidation; inert atmosphere or antioxidants may be used during synthesis and storage.

- Variations in the linker length or substitution on the phenyl ring can be achieved by modifying starting materials, allowing for analog synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: It can be reduced to regenerate the triphenylphosphine moiety.

Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antiproliferative Activity

Research indicates that triphenylphosphonium (TPP) derivatives, including (3-(2-formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide, exhibit significant antiproliferative effects against various cancer cell lines. The incorporation of TPP moieties enhances the mitochondrial targeting of these compounds, which is crucial for inducing cytotoxicity in cancer cells while sparing non-malignant cells.

- Mechanism of Action : The cytotoxicity is primarily attributed to mitochondrial dysfunction, leading to apoptosis and cell cycle arrest. Studies have shown that TPP conjugates can induce mitochondrial membrane depolarization and cytochrome c release, which are pivotal events in the apoptotic pathway .

- Case Studies : In vitro studies have demonstrated that TPP derivatives can inhibit the growth of several cancer cell lines, including A549 lung carcinoma and MCF-7 breast adenocarcinoma. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity against malignant cells .

Biochemical Applications

Mitochondrial Targeting

The ability of this compound to selectively accumulate in mitochondria makes it a valuable tool for studying mitochondrial function and dynamics.

- Diagnostic Tools : TPP-based compounds are being explored as probes for assessing mitochondrial membrane potential and oxidative phosphorylation efficiency. This application is critical for understanding various metabolic disorders and developing therapeutic strategies .

- Antioxidant Properties : Some studies suggest that TPP derivatives may also exhibit antioxidant properties, providing additional therapeutic benefits in conditions characterized by oxidative stress .

Material Science

Nanoparticle Synthesis

The unique chemical structure of this compound has been utilized in the synthesis of functionalized nanoparticles.

- Applications in Drug Delivery : These nanoparticles can be engineered to enhance drug solubility and bioavailability, particularly for hydrophobic drugs. The TPP moiety aids in targeting these nanoparticles to mitochondria, thus improving the therapeutic index of encapsulated drugs .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with these targets, altering their activity and function.

Comparison with Similar Compounds

Comparison with Similar Triphenylphosphonium Derivatives

Structural Variations and Physicochemical Properties

The biological and chemical behavior of TPP derivatives is heavily influenced by substituents on the alkyl chain. Below is a comparative analysis of key compounds:

Table 1: Structural and Physicochemical Comparison

Physicochemical and Analytical Data

- Solubility: Hydrophilic substituents (e.g., carboxypropyl) improve aqueous solubility, while aromatic groups (e.g., formylphenoxy) enhance lipophilicity, affecting cellular uptake .

- Spectroscopy: ³¹P NMR chemical shifts for TPP derivatives typically range δ = 23–25 ppm, as seen in (3-aminopropyl)TPP bromide . ESI-MS data for the target compound would likely show [M-Br]⁺ peaks similar to compound 42 (m/z 638.2596) .

Biological Activity

(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug delivery. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Chemical Formula : C27H26BrO2P

- Molecular Weight : Approximately 487.37 g/mol

- IUPAC Name : this compound

This compound features a triphenylphosphonium cation, which is known for its ability to penetrate cellular membranes, making it a candidate for mitochondrial targeting in therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with mitochondrial membranes. The lipophilic nature of the triphenylphosphonium moiety facilitates its accumulation in mitochondria, where it can disrupt mitochondrial function and induce apoptosis in cancer cells.

Key Mechanisms:

- Mitochondrial Targeting : The triphenylphosphonium group enhances the compound's ability to cross lipid membranes, leading to increased concentrations within mitochondria.

- Induction of Apoptosis : Studies have shown that the compound can trigger apoptotic pathways in various cancer cell lines by disrupting mitochondrial membrane potential and promoting oxidative stress.

Biological Activity and Case Studies

Numerous studies have investigated the cytotoxic effects of this compound on different cancer cell lines. Below are some notable findings:

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 25–30 | Induction of apoptosis and cell cycle arrest |

| A549 (Lung Cancer) | 121.7 | Inhibition of cell proliferation |

| HT-29 (Colon Cancer) | 298 | Disruption of mitochondrial function |

Case Study Insights

- Cytotoxicity in Breast Cancer : In MCF-7 cells, the compound was shown to induce significant apoptosis, characterized by morphological changes and activation of caspases .

- Mechanistic Studies in Lung Cancer : A549 cells exhibited a dose-dependent response to treatment with the compound, leading to increased levels of reactive oxygen species (ROS), which are critical mediators of apoptosis .

- Impact on Mitochondrial Function : Research indicates that the compound alters mitochondrial bioenergetics, significantly affecting ATP synthesis and membrane potential.

Summary of Research Findings

Research has consistently demonstrated that this compound possesses notable anticancer properties through its ability to target mitochondria and induce oxidative stress. The following points summarize key findings across various studies:

- The compound shows selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window.

- Its structure allows for easy modification, which could lead to the development of more potent derivatives with enhanced activity.

- Ongoing research is focused on elucidating the precise molecular pathways involved in its action, which may open avenues for novel cancer therapies.

Q & A

Q. What are the standard synthetic routes for preparing (3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the hydroxypropylphenol intermediate. For example, 2-formylphenol is reacted with epichlorohydrin under basic conditions to yield 3-(2-formylphenoxy)-2-hydroxypropyl chloride.

- Step 2 : Quaternization with triphenylphosphine. The intermediate is reacted with triphenylphosphine in a polar aprotic solvent (e.g., DMF or acetonitrile) to form the phosphonium salt. Bromide counterion exchange may occur if a bromide source (e.g., NaBr) is present .

- Purification : Flash chromatography (DCM/MeOH gradients) or recrystallization from ethanol/water mixtures is used to isolate the product. Yields range from 58–87% depending on reaction conditions .

Q. How is the compound characterized to confirm its structure and purity?

Key characterization methods include:

- NMR Spectroscopy :

- Mass Spectrometry (ESI-MS) : The molecular ion peak [M]⁺ should match the calculated molecular weight (e.g., m/z ~500–550 for related phosphonium salts) .

- HPLC : To assess purity (>95% by area under the curve) using reverse-phase C18 columns with UV detection .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Solvent Selection : Use anhydrous DMF or acetonitrile to minimize hydrolysis of intermediates. Evidence shows that acetonitrile improves yields (83%) compared to toluene (69%) for analogous carboxyalkylphosphonium salts .

- Coupling Agents : Replace traditional DCC/HOBt with EDCI/DMAP for milder conditions, reducing side reactions like epoxide ring-opening .

- Temperature Control : Maintain temperatures below 40°C during quaternization to prevent decomposition of the formyl group .

Q. How do steric and electronic effects influence the reactivity of the formyl group in subsequent reactions?

- Steric Effects : The bulky triphenylphosphonium group reduces accessibility to the formyl group, necessitating nucleophiles with small steric footprints (e.g., primary amines for Schiff base formation) .

- Electronic Effects : The electron-withdrawing phosphonium center activates the formyl group toward nucleophilic addition. For example, reactions with hydrazines proceed rapidly at room temperature to form hydrazones, enabling conjugation with targeting moieties .

Q. What analytical challenges arise in detecting byproducts during synthesis?

- Phosphine Oxide Formation : Oxidation of the phosphonium group during prolonged reaction times can generate triphenylphosphine oxide (detected via ³¹P NMR at δ ~28 ppm). Use of inert atmospheres (Ar/N₂) mitigates this .

- Alkylation Byproducts : Competing O-alkylation (vs. desired C-alkylation) of the phenol intermediate may occur. LC-MS with high-resolution mass filters (HRMS) can distinguish these isomers .

Q. How can this compound be applied in mitochondrial-targeted drug delivery systems?

- Mechanism : The lipophilic triphenylphosphonium cation facilitates mitochondrial membrane potential-driven accumulation. The formyl group allows covalent conjugation to drugs via pH-sensitive linkers (e.g., hydrazones) .

- Case Study : Analogous compounds like (4-carboxybutyl)triphenylphosphonium bromide have been used to deliver ROS-inducing agents to pancreatic cancer cells, demonstrating 10-fold higher cytotoxicity in mitochondria-rich cells .

Data Contradictions and Resolution

Q. Conflicting reports on the stability of the formyl group under basic conditions—how to reconcile?

- indicates the formyl group is stable in weakly basic conditions (pH 8–9) but hydrolyzes above pH 10.

- Resolution : Use buffered conditions (e.g., phosphate buffer pH 7.5) during conjugation reactions to preserve the aldehyde functionality .

Methodological Recommendations

- Synthetic Scale-Up : For gram-scale synthesis, replace flash chromatography with precipitation (e.g., adding diethyl ether to DCM solutions) to reduce solvent waste .

- In Silico Modeling : Use DFT calculations to predict the electronic effects of substituents on the formyl group’s reactivity, guiding rational design of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.